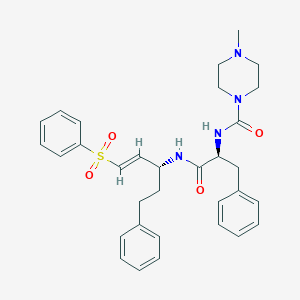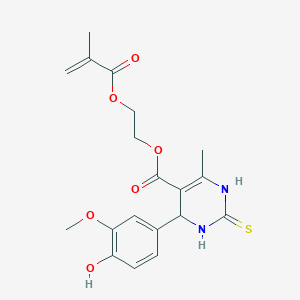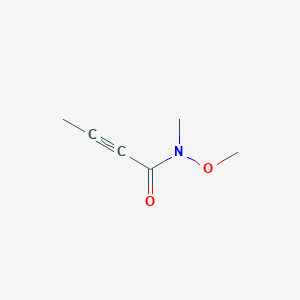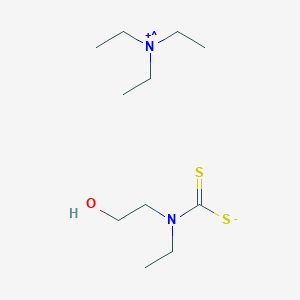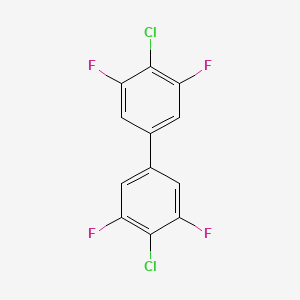![molecular formula C9H9N3O B12829282 [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine: is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a phenyl ring substituted with a methanamine group and a 1,3,4-oxadiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with methyl ketones in the presence of potassium carbonate (K₂CO₃) as a base . This reaction proceeds through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation .
Industrial Production Methods: While specific industrial production methods for [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl ring.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced forms of the oxadiazole or phenyl ring.
Substitution: Halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry:
Proteomics Research: The compound is used as a reagent in proteomics to study protein interactions and functions.
Material Science: It is explored for its potential in developing new materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s structure is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes.
Industry:
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is explored for its potential use in developing new pharmaceutical agents.
Mécanisme D'action
The mechanism of action of [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: This compound has shown antidiabetic activity and is structurally similar due to the presence of the 1,3,4-oxadiazole ring.
- 5-Benzyl-1,3,4-oxadiazole-2-thiol: Another similar compound with potential therapeutic applications.
Uniqueness:
- Structural Features: The presence of both the phenylmethanamine group and the 1,3,4-oxadiazole ring makes [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine unique.
- Applications: Its use in proteomics and potential therapeutic applications distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
[3-(1,3,4-oxadiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H9N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H,5,10H2 |
Clé InChI |
DWVLQPUHOQYKPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NN=CO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





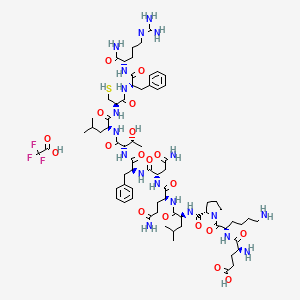

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
